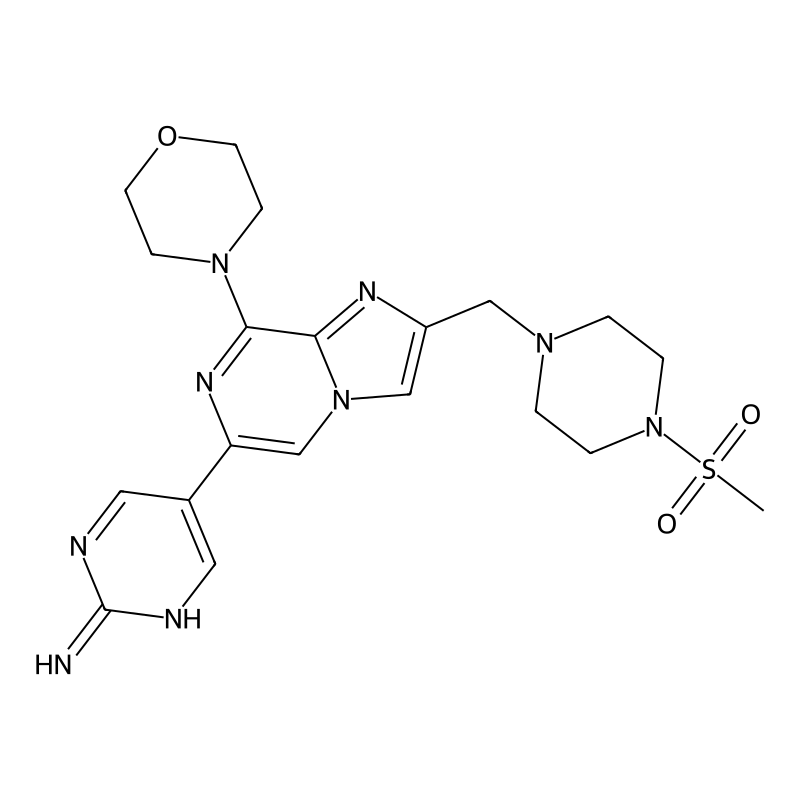

ETP-46321

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

ETP-46321 discovery and initial characterization

Compound Identification and Basic Properties

ETP-46321 was identified through the optimization of imidazo[1,2-a]pyrazine derivatives. Its key molecular and in vitro pharmacological characteristics are summarized below [1] [2].

| Property | Value / Description |

|---|---|

| Molecular Formula | C₂₀H₂₇N₉O₃S [1] |

| CAS Number | 1252594-99-2 [1] |

| Primary Targets (Kiapp) | PI3Kα: 2.3 nM; PI3Kδ: 14.2 nM [1] |

| Selectivity | >70-fold selective over PI3Kβ (170 nM) and PI3Kγ (179 nM) [1] |

| Mutant PI3Kα | Potent against common mutants (E542K, E545K, H1047R) [1] |

| Selectivity Profile | Highly selective versus mTOR and a panel of 288 other kinases [1] [2] |

Biological Characterization and Protocols

The initial characterization of this compound involved a series of experiments to confirm its potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assays

The protocol for profiling this compound against PI3K isoforms and mutants used a commercial ADP Hunter Plus assay [2].

- Enzyme: PI3K (p110α/p85α) was purchased from Carna Biosciences [2].

- Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/ml BGG [2].

- Reaction: 10 nM PI3Kα and 50 µM ATP [2].

- Data Analysis: Data were fitted to a sigmoid dose-response curve using GraphPad Prism [2].

Cellular Target Engagement

In human U2OS cells, this compound inhibited PI3K signaling by reducing phosphorylation of Akt, a key downstream effector [1].

- Cell Line: Human U2OS osteosarcoma cells [1].

- Methodology:

- Key Antibodies: Anti-phospho-Ser473-Akt (Cell Signaling Technology) and anti-α-tubulin (Sigma) for loading control [2].

- Detection: Odyssey infrared imaging system (Li-Cor Biosciences) [2].

- Result: IC₅₀ for inhibition of AKT Ser473 phosphorylation was 8.3 nM [1].

The following diagram illustrates the experimental workflow for cellular target engagement:

Cellular target engagement workflow.

In Vivo Pharmacokinetics and Efficacy

This compound showed a favorable profile in animal models [1] [2].

- Species: BALB/C mice [1].

- PK Parameters: Low in vivo clearance (0.6 L/h/kg) and high oral bioavailability (90%) [1].

- Efficacy Model: K-RasG12V driven lung tumor model [1] [2].

- Dosing: 50 mg/kg, administered orally (p.o.), daily for three weeks [1].

- Result: Significant 51% tumor growth inhibition and reduced tumor metabolic activity measured by PET [2].

The PI3K Signaling Pathway and this compound Mechanism

The PI3K/Akt/mTOR pathway regulates cell processes and is frequently deregulated in cancers [3]. This compound acts as an ATP-competitive inhibitor within the kinase domain of p110α and p110δ [1]. The diagram below outlines the core pathway and site of this compound action.

PI3K/Akt pathway and this compound inhibition.

Research Context and Subsequent Development

The discovery of this compound contributed to the field of dual-targeting anticancer agents. Its pharmacophore was later used in the rational design of chimeric small molecules like 18DS, which combines PI3K inhibition with BET bromodomain inhibition for synergistic anticancer activity, particularly against cMYC-dysregulated lymphomas [4].

References

imidazopyrazine derivative ETP-46321 mechanism of action

Mechanism of Action & Cellular Effects

ETP-46321 targets the PI3K signaling pathway, which is frequently deregulated in cancer and drives cell growth, survival, and proliferation [1] [2].

- Key Molecular Interactions: As an imidazopyrazine derivative, this compound is an ATP-competitive inhibitor that binds to the kinase's active site. A key morpholine moiety in its structure interacts with Val882 in the hinge region of PI3K, which is critical for its activity and selectivity [2].

- Inhibition of Downstream Signaling: The primary measure of its activity is the inhibition of AKT phosphorylation. This compound treatment leads to a time-dependent downregulation of phospho-AKT (Ser473) in cells and in vivo [3] [4].

- Functional Cellular Outcomes:

- Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest in tumor cell lines [1] [4].

- Anti-angiogenic Effects: It inhibits VEGF-dependent sprouting in HUVEC (human umbilical vein endothelial cells), a model of angiogenesis [1] [4].

- Synergistic Effects: The compound shows synergistic anti-proliferative effects when combined with both cytotoxic agents (like doxorubicin) and other targeted therapeutics [1].

In Vivo Efficacy & Pharmacology

In vivo studies demonstrate that this compound has promising pharmacological properties and efficacy.

| Parameter | Value / Result | Experimental Context |

|---|---|---|

| Oral Bioavailability | 90% [5] [4] | BALB/c mice |

| In Vivo Clearance | 0.6 L/h/kg [5] [4] | BALB/c mice |

| Target Engagement | Reduction of p-AKT in U87 MG xenografts [1] [4] | Single treatment |

| Efficacy (A549 Xenograft) | Delayed tumor growth [1] | Once-daily oral dosing |

| Efficacy (HT-29 Xenograft) | Delayed tumor growth [1] | Once-daily oral dosing |

| Efficacy (K-Ras G12V GEMM) | ~51% tumor growth inhibition [3] [5] | Genetically Engineered Mouse Model |

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are summaries of the key methodologies used in the characterization of this compound.

- PI3K Biochemical Assay: PI3Kα activity was measured using the commercial ADP Hunter Plus assay. The assay uses recombinant PI3K (p110α/p85α) enzyme. The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/ml BGG. The reaction is run with 10 nM PI3Kα and 50 µM ATP concentration. ADP accumulation is measured, data is plotted against inhibitor concentration, and IC₅₀ is calculated by fitting to a sigmoidal dose-response curve [5].

- Cellular Target Engagement (p-AKT Western Blot): To measure inhibition of AKT phosphorylation at Ser473, cells are serum-starved (e.g., in 0.1% FBS) for 16 hours. The cells are then stimulated with serum (e.g., 10% FBS) simultaneously with the addition of the compound. After treatment, cells are washed and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for total Akt and phospho-Ser473-Akt. Detection is performed using fluorescent secondary antibodies and an Odyssey infrared imaging system [5].

- Selectivity Profiling: The selectivity of this compound over mTOR was determined using the LanthaScreen assay. The assay measures the phosphorylation of a GFP-4E BP1 substrate. Its high selectivity over a broad panel of 287 other kinases was confirmed through comprehensive screening [1] [5].

Research Context and Evolution

This compound was identified by researchers at the Spanish National Cancer Research Centre (CNIO) [4]. It served as a valuable lead compound for further optimization, inspiring subsequent research, such as the application of a conformational restriction strategy to generate novel tricyclic imidazopyrazine derivatives as PI3K inhibitors [6].

The following diagram illustrates the core signaling pathway targeted by this compound and its cellular consequences.

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway, suppressing cancer cell processes.

References

- 1. Biological Characterization of this compound a Selective and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Recent development of ATP-competitive small molecule ... [oncotarget.com]

- 3. Identification of this compound, a potent and orally ... [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1252594-99-2 this compound [bocsci.com]

- 5. (PDF) Identification of this compound, a potent and orally ... [academia.edu]

- 6. Generation of tricyclic imidazo[1,2-a]pyrazines as novel ... [pubmed.ncbi.nlm.nih.gov]

Biochemical and Cellular Characterization

The table below summarizes the key biochemical and cellular properties of ETP-46321:

| Property | Description / Value |

|---|---|

| Primary Targets | PI3Kα (p110α), PI3Kδ (p110δ) [1] [2] |

| Inhibition Constant (Ki) | p110α: 2.3 nM; p110δ: 14.2 nM [1] [3] |

| Selectivity | >60x selective vs. p110β (Ki 170 nM) & p110γ (Ki 179 nM) [1] [3] |

| Mutant PI3Kα Activity | Potent against common mutants (E542K, E545K, H1047R) [1] [2] |

| Cellular IC50 | 8.3 nM (inhibition of AKT phosphorylation at Ser473 in U2OS cells) [2] |

| Selectivity Screening | No significant activity against mTOR (IC50 >5 µM) or a panel of 287 other kinases [4] [2] |

Preclinical Experimental Data and Protocols

The efficacy of this compound has been demonstrated across various in vitro and in vivo models, with detailed methodologies available in the research literature.

In Vitro Models and Protocols

- Mechanism of Action: this compound inhibits PI3K signaling in tumor cell lines, leading to cell cycle arrest and reduced proliferation. It also synergizes with cytotoxic and targeted therapies [4].

- Endothelial Cell Sprouting: The compound inhibits VEGF-dependent sprouting in HUVEC cells, indicating anti-angiogenic potential [4].

- T-Lymphocyte Activation: this compound potently inhibits the activation of naive CD4+ T-cells. In one protocol, cells were activated with anti-CD3 and anti-CD28 antibodies, and cytokine secretion (IL-2, IL-10, IFN-γ) was measured after 24 hours of treatment with the inhibitor [5].

In Vivo Efficacy and Protocols

- Pharmacokinetics (PK): In BALB/c mice, this compound showed low in vivo clearance (0.6 L/h/kg) and high oral bioavailability (90%) [1] [2].

- Pharmacodynamics (PD): A single oral dose led to reduced phosphorylation of Akt in U87 MG xenografts, confirming target engagement [4].

- Cancer Xenograft Models:

- Lung & Colon Cancer: Daily oral treatment with this compound delayed the growth of A549 (lung) and HT-29 (colon) carcinoma xenografts [4].

- Ovarian Cancer Synergy: The inhibitor synergized with docetaxel in an ovarian cancer model [4].

- Protocol: In a key study, BALB/C mice were treated daily with this compound (50 mg/kg, orally) for three weeks, and tumor volumes were measured and compared to the starting volume [1] [2].

- Autoimmune Disease Model:

- Collagen-Induced Arthritis (CIA): Therapeutic administration of this compound reduced disease severity, antigen-specific antibody levels, and effector cytokines in a mouse model of rheumatoid arthritis [5].

PI3K Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the PI3K signaling pathway and the mechanism of this compound:

This compound selectively inhibits the p110α and p110δ catalytic subunits of Class I PI3Ks, dampening the downstream oncogenic and immunologic signaling cascade.

Research Applications and Potential

Based on its profile, this compound serves as an important research tool with potential therapeutic applications in two primary areas:

- Oncology: Its potent activity against both wild-type and mutant PI3Kα, synergy with standard chemotherapeutics like docetaxel, and efficacy in delaying tumor growth in xenograft models highlight its potential as an anticancer agent [4] [1].

- Immunology and Autoimmunity: The dual inhibition of p110α and p110δ allows this compound to effectively modulate T-lymphocyte activation and cytokine production, demonstrating therapeutic efficacy in a model of rheumatoid arthritis (collagen-induced arthritis) [5].

References

- 1. - ETP | 46321 Kα PI | 3 Kδ inhibitor PI 3 inhibitor [invivochem.com]

- 2. This compound | PI3K Inhibitor [medchemexpress.com]

- 3. - ETP | 46321 | TargetMol PI 3 K [targetmol.com]

- 4. Biological characterization of ETP - 46321 a selective and efficacious... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a dual p110α/δ class IA phosphoinositide 3 ... [sciencedirect.com]

PI3Kα and PI3Kδ dual inhibition by ETP-46321

The table below summarizes the key quantitative data for ETP-46321, illustrating its potency and selectivity.

| Property | Description / Value |

|---|---|

| Primary Targets | p110α (PI3Kα), p110δ (PI3Kδ) [1] |

| Inhibitory Constant (Kiapp) | p110α: 2.3 nM; p110δ: 14.2 nM [1] |

| Selectivity | ~74-fold selective for p110α over p110β (170 nM) and p110γ (179 nM) [1] |

| Activity on PI3Kα Mutants | Equipotent against common mutants (E542K, E545K, H1047R) [1] |

| Selectivity vs. mTOR | Highly selective over mTOR [2] |

| Cellular Activity (IC50) | Inhibition of AKT phosphorylation at Ser473 in U2OS cells: 8.3 nM [1] |

This compound is an imidazo[1,2-a]pyrazine derivative that acts as an ATP-competitive inhibitor [3] [2]. Its high selectivity for class I PI3Ks over a broad panel of other kinases, including mTOR, makes it a valuable tool compound, as this helps minimize off-target effects [2] [1].

Experimental Evidence and Protocols

Key experimental methodologies from the research on this compound are detailed below.

| Experiment Type | Detailed Protocol & Key Findings |

|---|

| Biochemical Inhibition Assay | Protocol: Inhibitory activity against PI3K isoforms and mutants measured using biochemical assays to determine Kiapp values [1]. Finding: this compound is potent against PI3Kα/δ and highly selective over PI3Kβ/γ and mTOR [1]. | | Cellular Target Engagement | Protocol: U2OS cells treated with compound; inhibition of PI3K pathway measured via Western blot analysis of phosphorylated AKT at Ser473 [1]. Finding: IC50 of 8.3 nM for AKT phosphorylation inhibition confirms potent cellular activity [1]. | | In Vivo Efficacy & PK/PD | Protocol: Oral administration (50 mg/kg) in BALB/c mice with K-RasG12V-driven lung tumors; efficacy assessed by tumor volume measurement and PET imaging [1]. Finding: Significant tumor growth inhibition and reduced metabolic activity; good oral bioavailability (90%) and low in vivo clearance [1]. | | Mechanistic Rationale for Dual α/δ Inhibition | Protocol: Studies using related dual inhibitors (e.g., 18DS, based on this compound pharmacophore) show dual inhibition synergistically downregulates cMYC and pAKT, causing G1 cell cycle arrest and apoptosis [3]. |

The PI3K signaling pathway and the experimental workflow for validating this compound are illustrated below.

Diagram: this compound inhibits the PI3Kα and PI3Kδ isoforms, preventing the conversion of PIP2 to PIP3 and subsequent downstream AKT/mTOR signaling, which is crucial for cell growth and survival [3] [4] [5].

Diagram: Key experiments for this compound validation proceed from in vitro biochemical and cellular assays to in vivo pharmacokinetics and efficacy studies in mouse models [2] [1].

Key Insights for Researchers

- Dual α/δ Inhibition Synergy: this compound exemplifies a strategic approach to cancer therapy, as dual PI3Kα/δ inhibition can impart synergistic anticancer activity and help overcome compensatory resistance mechanisms that limit single-pathway inhibitors [3].

- A Template for Chimeric Drugs: The pharmacophore of this compound has been successfully used as a component in rationally designed chimeric molecules (e.g., 18DS) that simultaneously target PI3K and BET bromodomains, demonstrating the potential of this chemical scaffold in multi-target drug design [3].

References

- 1. This compound | PI3K Inhibitor [medchemexpress.com]

- 2. Identification of this compound, a potent and orally ... [pubmed.ncbi.nlm.nih.gov]

- 3. Rationally designed chimeric PI3K-BET bromodomain ... [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/MAPK Signaling Resources [cellsignal.com]

- 5. PI3K-AKT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

A Framework for In Vivo Dosing Application Notes & Protocols

You can structure a detailed protocol document using the following sections. The tables and diagrams below are templates to be populated with data specific to ETP-46321.

Introduction & Compound Profile

Objective: Briefly state the purpose of the study (e.g., "To evaluate the efficacy and pharmacokinetics of this compound in a mouse xenograft model of colorectal cancer").

Compound Summary: Describe the compound's mechanism of action, molecular target, and physicochemical properties. A table is useful for this.

Table 1: Compound Profile of this compound | Parameter | Description | | :--- | :--- | | Target | (e.g., PI3K p110α) | | Mechanism of Action | (e.g., ATP-competitive inhibitor) | | Molecular Weight | (e.g., 450.2 g/mol) | | Solubility | (e.g., Soluble in 5% DMSO, 40% PEG300, 5% Tween-80) | | Storage | (e.g., -20°C, protect from light) |

Formulation and Dosing Preparation

This section should provide a reproducible method for preparing the dosing solution.

Recommended Formulation:

- Prepare a fresh suspension/solution for each dosing day.

- Example: Dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Gently vortex and sonicate until the compound is fully dissolved and the solution is clear.

Dosing Table:

Table 2: Dosing Regimen for Mouse Models | Study Arm | Dose (mg/kg) | Dose Volume (mL/kg) | Route | Frequency | Duration | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | 0 | 10 | Oral Gavage | Once daily | 21 days | | this compound (Low) | 10 | 10 | Oral Gavage | Once daily | 21 days | | this compound (Mid) | 25 | 10 | Oral Gavage | Once daily | 21 days | | this compound (High) | 50 | 10 | Oral Gavage | Once daily | 21 days |

In Vivo Experimental Workflow

A diagram can effectively illustrate the complete timeline of the experiment. Below is a Graphviz DOT script that generates a workflow diagram. You can adapt the steps as needed.

Diagram: In Vivo Dosing Study Workflow

This diagram outlines the key stages of a typical efficacy study, from animal preparation to data analysis.

Key Assessments and Data Collection

Detail the parameters to be measured during the study.

Table 3: Key Experimental Assessments

| Assessment | Method | Frequency |

|---|---|---|

| Body Weight | Electronic scale | Daily |

| Tumor Volume | Digital caliper | 2-3 times per week |

| Clinical Observations | Visual health check | Daily |

| Plasma Exposure (PK) | LC-MS/MS | Terminal (multiple time points) |

| Target Engagement | Western Blot / ELISA | Terminal on tumor tissue |

Signaling Pathway Diagram

Understanding the compound's mechanism within a biological context is crucial. The diagram below illustrates a generic PI3K/Akt pathway, which is a common target for many therapeutics. Modify it to reflect the specific pathway modulated by this compound.

Diagram: Putative Signaling Pathway for this compound

This is a generalized pathway. You must verify and adjust the nodes and interactions based on the confirmed molecular target of this compound.

Comprehensive Application Notes and Protocols for ETP-46321, a Potent PI3Kα/δ Inhibitor

Introduction to ETP-46321

This compound is an imidazo[1,2-a]pyrazine derivative identified as a potent and selective oral inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ [1]. The PI3K signaling pathway is a critical target for cancer therapeutics due to its frequent deregulation in a wide variety of human cancers [1] [2]. This compound demonstrates compelling anti-tumor efficacy in preclinical models, including significant tumor growth inhibition in a K-RasG12V driven genetically engineered mouse model (GEMM) and in human xenograft models of colon and lung carcinoma [1] [2] [3]. Its favorable pharmacokinetic profile, with low clearance and high oral bioavailability in mice, makes it a valuable tool compound for probing PI3K biology in vitro and in vivo [4] [3].

Biochemical and Pharmacological Characterization

Target Selectivity and Potency

This compound exhibits high potency against PI3Kα and PI3Kδ with significant selectivity over other PI3K isoforms, mTOR, DNA-PK, and a broad panel of other kinases [2] [3] [5].

Table 1: Biochemical Inhibition Profile of this compound

| Target | Kiapp or IC50 | Unit | Notes |

|---|---|---|---|

| p110α (PI3Kα) | 2.3 - 2.4 [3] [5] | nM | Wild-type enzyme; primary target |

| PI3Kα-E545K | 1.77 [3] | nM | Common oncogenic mutant |

| PI3Kα-E542K | 1.89 [3] | nM | Common oncogenic mutant |

| PI3Kα-H1047R | 2.33 [3] | nM | Common oncogenic mutant |

| p110δ (PI3Kδ) | 14.2 [3] | nM | ~6-fold less potent than p110α [5] |

| p110β (PI3Kβ) | 170 [3] | nM | >200-fold less potent than p110α [2] [5] |

| p110γ (PI3Kγ) | 179 [3] | nM | ~60-fold less potent than p110α [2] [5] |

| mTOR | >5,000 [2] [5] | nM | Insignificant inhibition |

| DNA-PK | >5,000 [2] [5] | nM | Insignificant inhibition |

| Panel of 287 Kinases | Not Significant [2] [5] | - | Demonstrates high selectivity |

Pharmacokinetic Properties

The favorable drug-like properties of this compound enable robust in vivo investigation [4] [3].

Table 2: Key Pharmacokinetic Parameters of this compound in BALB/C Mice

| Parameter | Value | Unit |

|---|---|---|

| Oral Bioavailability | 90 [4] [3] | % |

| Clearance | 0.6 [4] [3] | L/h/Kg |

| Dosing Route | Oral (p.o.) [3] | - |

In Vitro Experimental Protocols and Data

PI3Kα Biochemical Activity Assay

This protocol measures the direct inhibition of PI3Kα enzyme activity by this compound [4] [6].

- Objective: To determine the apparent inhibition constant (Kiapp) of this compound against the p110α/p85α PI3K complex.

- Materials:

- Procedure:

- Dilute this compound in DMSO to create a concentration-response series.

- Incubate 10 nM PI3Kα enzyme with the compound and ATP in the kinase buffer.

- Allow the kinase reaction to proceed, following the manufacturer's recommendations for the ADP Hunter Plus assay.

- Measure the accumulation of ADP, a universal product of kinase activity.

- Plot signal against inhibitor concentration and fit the data to a sigmoidal dose-response curve using software such as GraphPad Prism.

- Data Analysis: The Kiapp value of 2.3 nM was reported as an average of two independent experiments performed in duplicate [3].

Cellular AKT Phosphorylation Inhibition Assay

This protocol assesses the functional cellular activity of this compound by measuring its inhibition of AKT phosphorylation at Ser473 [4] [3] [6].

- Objective: To determine the IC50 of this compound for suppressing PI3K pathway signaling in cultured cells.

- Cell Line: U2OS osteosarcoma cell line [3].

- Procedure:

- Grow cells to sub-confluence and serum-starve them in medium containing 0.1% FBS for 16 hours.

- Stimulate cells with medium containing 10% FBS simultaneously with the addition of this compound at varying concentrations.

- After incubation, wash cells twice with Tris-Buffered Saline (TBS).

- Lyse cells using a buffer containing 50 mM Tris HCl, 150 mM NaCl, 1% NP-40, 2 mM Na₃VO₄, 100 mM NaF, 20 mM Na₄P₂O₇, and a protease inhibitor cocktail.

- Resolve proteins by 10% SDS-PAGE and transfer to a nitrocellulose membrane.

- Perform Western blot analysis using specific antibodies for total Akt and phospho-Ser473-Akt.

- Visualize bands using an Odyssey infrared imaging system or similar.

- Data Analysis: this compound demonstrated an IC50 of 8.3 nM for inhibiting AKT phosphorylation in U2OS cells [3].

Other Documented In Vitro Effects

- Anti-proliferative Activity: this compound was anti-proliferative against various tumor cell lines and synergized with both cytotoxic and targeted therapeutics [2] [5].

- Cell Cycle Arrest: Treatment with this compound induced cell cycle arrest [2] [5].

- Anti-angiogenic Effect: The compound inhibited VEGF-dependent sprouting in HUVEC cells [2] [5].

In Vivo Efficacy Protocols and Data

Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This protocol evaluates the relationship between compound exposure and target modulation in vivo [1] [3].

- Objective: To assess the time-dependent downregulation of phosphorylated AKT (Ser473) in tumor tissue following a single dose of this compound.

- Model: U87 MG xenografts in mice [2] [5].

- Procedure:

- Administer a single oral dose of this compound or vehicle to tumor-bearing mice.

- At various time points post-dose, collect tumor tissue.

- Analyze tumor lysates via Western blot to measure levels of phospho-AKT (Ser473).

- Measure compound concentrations in the tumor tissue.

- Outcome: this compound treatment resulted in a significant reduction of AKT phosphorylation, which correlated with the compound's levels in the tumor [2] [3] [5].

Tumor Growth Inhibition Study in Carcinomas

This protocol evaluates the anti-tumor efficacy of repeated once-daily dosing of this compound [2] [5].

- Objective: To determine the effect of this compound on the growth of established human tumor xenografts.

- Models: HT-29 (colon carcinoma) and A549 (lung carcinoma) xenografts in mice [2] [5].

- Procedure:

- Implant tumor cells subcutaneously in immunocompromised mice.

- Once tumors are established, randomize mice into treatment groups.

- Administer this compound or vehicle control orally, once per day.

- Measure tumor volumes regularly over the course of the study.

- Outcome: Once-daily treatment with this compound delayed the growth of both HT-29 and A549 xenografts [2] [5].

Efficacy in a K-RasG12V Driven GEMM

This protocol tests this compound in a genetically relevant model [1] [3].

- Objective: To evaluate the efficacy of this compound in a genetically engineered mouse model of cancer driven by a K-RasG12V oncogenic mutation.

- Dosing: this compound was administered at 50 mg/kg, orally, daily for three weeks [3].

- Monitoring: Tumor volume was measured and compared to the initial volume. Positron Emission Tomography (PET) imaging was used to assess changes in tumor metabolic activity [3].

- Outcome: The treatment resulted in significant tumor growth inhibition (approximately 51%) and a decrease in tumor metabolic activity [4] [3].

Visualization of PI3K Signaling and this compound Mechanism

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway and the specific inhibitory action of this compound.

Diagram 1: Mechanism of this compound Action. This compound potently and selectively inhibits the PI3Kα and PI3Kδ isoforms, blocking the conversion of PIP2 to PIP3. This prevents the downstream activation of AKT and mTOR, key drivers of cell growth, proliferation, and survival [1] [2] [5].

Conclusion

This compound is a highly valuable tool compound for the preclinical investigation of PI3Kα and PI3Kδ signaling in cancer. Its well-characterized profile, comprising high potency, exceptional selectivity, favorable oral pharmacokinetics, and robust efficacy across multiple in vivo models, provides a strong foundation for studying PI3K pathway biology and for benchmarking new inhibitors. The detailed protocols outlined in these application notes serve as a guide for researchers to effectively utilize this compound in their experimental systems.

References

- 1. Identification of ETP - 46321 , a potent and orally bioavailable... [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of ETP - 46321 a selective and efficacious... [link.springer.com]

- 3. - ETP | PI3Kα 46321 | PI3Kδ inhibitor inhibitor [invivochem.com]

- 4. (PDF) Identification of this compound, a potent and orally ... [academia.edu]

- 5. Biological Characterization of this compound a Selective and ... [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Identification of this compound, a potent and orally ... [academia.edu]

ETP-46321 collagen-induced arthritis model

Introduction and Rationale

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and destruction. The collagen-induced arthritis (CIA) model is a well-established in vivo model that shares many pathological features with human RA, including the crucial roles of T cell activation and anti-collagen antibody production [1] [2].

The phosphoinositide 3-kinase (PI3K) signaling pathway is a key hub in immune cell activation. Among its isoforms, the p110α catalytic subunit, expressed in T lymphocytes, has been identified as a significant modulator of CIA. Studies show that T-cell-specific deletion of p110α leads to a lower prevalence and severity of arthritis, implicating it as a promising therapeutic target [1].

ETP-46321 is a potent and selective small-molecule inhibitor of PI3Kα (p110α), with an IC₅₀ of 13 nM. It demonstrates significant selectivity, being over 200 times less potent against PI3Kβ and over 60 times less potent against PI3Kγ [3]. This profile makes it an excellent tool compound for investigating the specific role of p110α inhibition in autoimmune disease models like CIA.

Proposed Experimental Protocol for CIA with this compound

This protocol adapts standardized CIA induction methods for use with the investigational compound this compound.

Animals and Housing

- Strain: C57Bl/6J mice (8-12 weeks old). The CIA model is effective in various strains, but the genetic background can influence severity, so dose titration may be necessary [4].

- Housing: House in groups under a 12-hour light/dark cycle at 22–24°C with ad libitum access to standard chow and water.

- Acclimatization: Allow a minimum 2-week acclimatization period before experiment initiation, including daily handling to reduce stress [4].

Induction of Collagen-Induced Arthritis (CIA)

- Antigen Emulsification: Dissolve chicken or bovine type II collagen (CII) in 0.1M acetic acid at a concentration of 2 mg/mL. Emulsify it in an equal volume (e.g., 75 µl each) of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis [1] [2].

- Immunization (Day 0): Under light anesthesia, perform an intradermal injection of 100 µL of the CII/CFA emulsion at the base of the tail, delivering a total of 100 µg of CII per mouse [1] [2].

- Booster Immunization (Day 21): A booster injection may be administered using the same dose of CII emulsified in Incomplete Freund's Adjuvant (IFA) [2].

This compound Dosing and Treatment Groups

- Compound Preparation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

- Treatment Groups: Assign mice to the following groups (n=10-12 per group):

- Group 1 (Vehicle Control): CIA-induced, treated with vehicle.

- Group 2 (this compound Treatment): CIA-induced, treated with this compound (e.g., 10-50 mg/kg, based on oncology study data [3]).

- Group 3 (Naive Control): Not immunized, not treated.

- Dosing Regimen: Administer this compound or vehicle once daily via oral gavage, starting either prophylactically (e.g., Day 0) or therapeutically upon first signs of arthritis (typically around Day 28).

Arthritis Assessment and Monitoring

- Clinical Scoring: Beginning on Day 21, score each paw every 2-3 days in a blinded manner. A typical scoring system is [2]:

- 0: Normal.

- 1: One swollen toe or mid-foot digit.

- 2: More than one swollen toe or swollen ankle.

- 3: Severe swelling of the entire paw.

- The scores for all four paws are summed for a maximum clinical score of 12 per mouse.

- Incidence and Prevalence: Record the number of mice with arthritis (score ≥1) to calculate incidence and prevalence [1].

- Animal Welfare: Provide analgesic (e.g., metamizole in drinking water) and soft bedding to ensure animal welfare [4].

Terminal Analysis and Sample Collection (Day 35-40)

- Blood Collection: Collect serum via cardiac puncture under terminal anesthesia. Analyze for:

- Tissue Harvesting: Dissect out hind and front paws. Fix in 4% PFA for histology or snap-freeze for molecular analysis.

- Lymph Node Analysis: Harvest draining lymph nodes (inguinal, popliteal) for ex vivo cell culture and flow cytometry [1].

Expected Outcomes and Data Analysis

The following table summarizes the key parameters and expected results based on the mechanistic role of p110α.

| Parameter | Measurement Technique | Expected Effect of this compound vs. Vehicle Control |

|---|---|---|

| Clinical Arthritis Score | Macroscopic scoring (0-3 per paw) | Significant Decrease [1] |

| Disease Incidence | % of mice with clinical arthritis | Reduced Prevalence [1] |

| Serum IL-6 | ELISA / Multiplex Assay | Decreased Levels [1] |

| Serum IL-17A | ELISA / Multiplex Assay | Decreased Levels [1] |

| Anti-CII IgG1 | Antigen-specific ELISA | Variable (may increase due to immune skewing) [1] |

| Anti-CII IgG2a | Antigen-specific ELISA | Decreased [1] |

| Ex Vivo CII-induced T cell proliferation | [^3H]-Thymidine incorporation | Reduced Proliferation [1] |

| Lymph Node Th17 Cells | Flow Cytometry (CD4+ IL-17A+) | Reduced Frequency [1] |

| Lymph Node Tfh Cells | Flow Cytometry (CD4+ CXCR5+ PD-1+) | Altered Frequency (may increase CXCR5+ T cells) [1] |

| Bone & Cartilage Erosion | Histology (H&E, Safranin O) | Reduced Destruction |

Ex Vivo T Cell Signaling Assay

This assay directly tests the compound's mechanism of action on its target in immune cells.

- T Cell Blast Isolation: Isolate naive T cells from the spleens and lymph nodes of non-immunized mice. Activate them in vitro with anti-CD3/anti-CD28 for 3-4 days to generate T cell blasts [1].

- ICOS Stimulation and Inhibition: Starve the T cell blasts and pre-treat with this compound (e.g., 1 µM) or DMSO control for 1 hour. Stimulate the cells with an antibody against the ICOS costimulatory receptor for 15-30 minutes [1].

- Western Blot Analysis: Lyse cells and analyze lysates by Western blotting.

- Target Phosphorylation: Probe for phosphorylated Akt (Ser473) as a key downstream signal of PI3K activation.

- Total Protein: Re-probe for total Akt to confirm equal loading.

- Expected Result: this compound treatment should significantly reduce ICOS-induced Akt phosphorylation compared to the vehicle control, confirming target engagement and inhibition of the p110α signaling axis in T cells [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the hypothesized molecular mechanism of this compound and the overall experimental workflow.

Critical Considerations for Researchers

- Dose Optimization: The proposed this compound dosing is extrapolated from oncology studies. Empirical dose-ranging studies are essential to establish efficacy and minimize toxicity in the CIA model.

- Treatment Timing: The therapeutic effect may differ significantly between prophylactic administration (starting at immunization) and therapeutic administration (starting after disease onset). Both approaches provide valuable, complementary information.

- Biomarker Validation: The reduction in phospho-Akt levels in lymph node T cells ex vivo can serve as a critical pharmacodynamic biomarker to confirm that this compound is effectively engaging its target in the immune system.

- Animal Strain: The C57Bl/6J strain typically develops a less severe polyarthritis compared to DBA/1J mice. The model should be chosen based on the specific research questions being addressed [4] [2].

Conclusion

This proposed protocol outlines a comprehensive strategy for evaluating the efficacy of the selective p110α inhibitor this compound in the murine CIA model. The combination of clinical scoring, molecular readouts, and ex vivo signaling analysis provides a robust framework for validating PI3Kα as a therapeutic target for rheumatoid arthritis and supports further investigation into T-cell-directed therapies for autoimmune diseases.

References

- 1. The PI-3-Kinase P110α Catalytic Subunit of T Lymphocytes ... [mdpi.com]

- 2. A comparative genetic analysis between collagen‐induced ... [pmc.ncbi.nlm.nih.gov]

- 3. Biological Characterization of this compound a Selective and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Standardized protocol and outcome measurements for the ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: ETP-46321 in T Lymphocyte Activation Assays

Introduction to PI3K Signaling in T Lymphocyte Activation

The phosphoinositide 3-kinase (PI3K) pathway serves as a critical signaling hub in T lymphocyte activation, integrating signals from both the T cell receptor (TCR) and costimulatory molecules. Class IA PI3K catalytic subunits, particularly p110α and p110δ, play distinct but complementary roles in T cell development, differentiation, and effector functions. While p110δ is predominantly expressed in hematopoietic cells and has been extensively studied in immune contexts, the role of p110α in T lymphocytes has remained less understood until recently. Research has demonstrated that T lymphocytes express similar levels of p110α and p110δ class IA PI3Ks, with p110α binding more strongly to PI3K regulatory subunits than p110δ [1]. This binding characteristic suggests p110α may play a more significant role in T cell biology than previously appreciated.

ETP-46321 is a putative p110α inhibitor that enables researchers to selectively target this pathway to dissect its specific contributions to T cell function. Studies using T cell-specific inactivation of p110α have revealed its non-redundant functions in thymocyte development, T regulatory cell (Treg) differentiation, and T follicular helper (Tfh) cell function [1]. The ability to precisely inhibit p110α with compounds like this compound provides valuable insights for both basic immunology research and the development of novel immunotherapeutic strategies. Understanding the specific inhibition profile and functional consequences of this compound treatment requires carefully standardized assays that can capture its effects on signaling networks, cellular differentiation, and effector functions across various T cell subsets.

Experimental Protocols

T Cell Isolation and Culture

2.1.1 Isolation of PBMCs from Whole Blood

- Blood Dilution: Dilute fresh whole blood at least 1:1 with phosphate-buffered saline (PBS) in a 15 mL or 50 mL conical tube [2].

- Density Gradient Separation: Carefully underlay the diluted blood sample with an equal volume of Ficoll-Paque density separation medium, maintaining a clear interface between the layers [2].

- Centrifugation: Centrifuge at 400 × g for 20 minutes at room temperature with the brake disabled to prevent disruption of the gradient interface [2].

- PBMC Collection: Harvest the peripheral blood mononuclear cell (PBMC) layer at the interface between the PBS and Ficoll-Paque medium using a sterile pipette, transferring to a fresh conical tube [2].

- Washing: Fill the tube with PBS to wash the cells, then centrifuge at 300-400 × g for 4-5 minutes at 2-8°C [2].

- Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer or complete RPMI 1640 medium [2].

- Cell Counting: Perform cell count and viability analysis using automated cell counters or trypan blue exclusion method [2].

2.1.2 Isolation of T Cells from Lymphoid Tissue

- Tissue Preparation: Harvest lymphoid tissue (spleen, thymus, or lymph nodes) into a 60 × 15 mm cell culture dish containing 10 mL of flow cytometry staining buffer or complete medium [2].

- Mechanical Disruption: Tease apart tissue into a single-cell suspension by pressing with the plunger of a 3 mL syringe or mashing between the frosted ends of two microscope slides [2].

- Filtration and Debris Removal: Pass the cell suspension through a nylon mesh cell strainer placed atop a 15 mL conical tube to eliminate clumps and tissue debris [2].

- Centrifugation: Centrifuge cell suspension at 300-400 × g for 4-5 minutes at 2-8°C and discard supernatant [2].

- Cell Counting: Resuspend pellet in appropriate buffer for cell count and viability assessment before adjusting to desired concentration [2].

T Cell Activation Methods

2.2.1 Plate-Bound Anti-CD3 and Soluble Anti-CD28 Antibody Method

- Plate Coating: Dilute anti-CD3 antibody to 1-3 µg/mL in sterile PBS. Add 2 mL/well to 6-well tissue culture plates and incubate at 37°C, 5% CO₂ for 2 hours [2].

- Antibody Removal: After incubation, aspirate the anti-CD3 solution from wells. Do not wash the plates [2].

- Cell Preparation: Resuspend isolated T cells or PBMCs at a concentration of 3 × 10⁶ cells/mL in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine [2].

- Costimulatory Signal: Add anti-CD28 antibody at 3-5 µg/mL to the cell suspension [2].

- Activation Initiation: Add the cell suspension containing anti-CD28 to the anti-CD3-coated wells (2-3 mL per well) [2].

- Culture Conditions: Incubate plates for 1-3 days in a humidified 5% CO₂ incubator at 37°C [2].

- Cell Harvesting: Harvest cells using a cell scraper after appropriate activation period [2].

2.2.2 CD3/CD28 Bead-Based Activation Method

- Bead Preparation: Pre-wash and resuspend GMP ActiveMax Human T cell Activation/Expansion CD3/CD28 Beads according to manufacturer instructions [3].

- Cell Preparation: Isolate PBMCs via density gradient centrifugation and resuspend at 3 × 10⁶ cells/mL in CelThera GMP T Cell Expansion Medium or similar serum-free medium [3].

- Bead Addition: Add pre-washed CD3/CD28 beads to the cell suspension at a 1:1 bead-to-cell ratio [3].

- Cytokine Supplementation: Supplement medium with cytokines: 500 IU/mL IL-2, 10 ng/mL IL-7, and 10 ng/mL IL-15 for optimal activation and expansion [3].

- Culture Conditions: Incubate in humidified CO₂ incubator at 37°C, adding 3 mL of fresh medium on day 2 of culture [3].

This compound Treatment Protocol

- Compound Preparation: Prepare this compound as a concentrated stock solution in DMSO, then dilute in complete medium to achieve desired working concentrations.

- Treatment Schedule: Add this compound to T cell cultures simultaneously with activation stimuli or at specific timepoints post-activation depending on experimental objectives.

- Dose Optimization: Perform dose-response experiments with this compound, typically ranging from 1 nM to 10 µM, to establish optimal inhibition concentrations for p110α.

- Control Setup: Include vehicle control (DMSO at same dilution as treated groups), untreated cells, and activation-only controls in all experiments.

- Incubation Time: Maintain this compound in culture medium throughout activation period or remove at specific timepoints for pulse inhibition studies.

Data Analysis and Interpretation

Quantitative Analysis of this compound Effects on PI3K Signaling

Table 1: Effects of this compound on PI3K Signaling Molecules in Activated T Cells

| Parameter | Measurement Method | This compound Effect | Biological Significance |

|---|---|---|---|

| AKT phosphorylation | Phospho-flow cytometry, Western blot | Decreased | indicates reduced PI3K pathway activation |

| ERK phosphorylation | Phospho-flow cytometry, Western blot | Variable modulation | suggests crosstalk with MAPK pathway |

| PIP3 production | ELISA, fluorescent probes | Reduced | confirms direct PI3K inhibition |

| FOXO3a localization | Imaging, subcellular fractionation | Increased nuclear localization | demonstrates pathway suppression |

| T cell proliferation | CFSE dilution, Ki67 staining | Impaired | reflects functional consequence of inhibition |

Research indicates that pharmacological inhibition of p110α affects key signaling nodes downstream of the T cell receptor. Studies using T cell-specific p110α inactivation have shown altered AKT and ERK phosphorylation in activated thymocytes, suggesting that this compound may similarly modulate these critical signaling pathways [1]. Additionally, FOXO3 activation has been identified as a key downstream event following PI3K inhibition, with implications for T cell function and differentiation [4].

This compound Effects on T Cell Subsets and Differentiation

Table 2: Impact of this compound on T Cell Subset Differentiation and Function

| T Cell Subset | Differentiation Markers | This compound Effect | Functional Consequences |

|---|---|---|---|

| T regulatory cells (Treg) | CD4+CD25+FoxP3+ | Decreased differentiation | Reduced immunosuppressive capacity |

| T follicular helper (Tfh) | CXCR5+ICOS+PD-1+ | Impaired function | Reduced IL-21 secretion, hampered B cell help |

| CD4+ naive T cells | CD45RA+CD62L+ | Altered differentiation | Enhanced proportion in spleen |

| CD8+ naive T cells | CD45RA+CD62L+ | Reduced proportion | Potential impact on cytotoxic T cell memory |

| Th1 cells | T-bet+IFN-γ+ | Minimal effect | Preserved IFN-γ production |

| Th17 cells | RORγt+IL-17+ | Minimal effect | Maintained IL-17 secretion |

Investigations into p110α inactivation reveal subset-specific effects on T cell differentiation, with particularly pronounced impacts on Treg and Tfh cells. Studies show that p110α inactivation results in lower Treg cell numbers and impaired induced Treg (iTreg) differentiation in vitro, along with reduced IL-10 secretion [1]. Additionally, Tfh cell differentiation, IL-21 secretion, and PI3-K-dependent elongation are hampered by p110α inactivation [1]. These findings suggest that this compound may preferentially affect certain T helper cell lineages while sparing others, providing insights for targeted immunomodulation.

Technical Considerations and Troubleshooting

Optimization of Experimental Conditions

- Antibody Titration: The optimal concentrations of anti-CD3 and anti-CD28 antibodies should be determined empirically for each cell source and experimental setup. For anti-CD3, the typical range is 1-3 µg/mL, while for anti-CD28, 3-5 µg/mL is generally effective [2].

- This compound Concentration: Perform comprehensive dose-response experiments to identify the optimal concentration range for p110α inhibition without inducing off-target effects.

- Time Course Considerations: The timing of this compound addition relative to activation stimuli significantly influences outcomes. Addition prior to or simultaneously with activation maximizes inhibition of early signaling events.

- Cell Density Optimization: Maintain appropriate cell densities (typically 1-3 × 10⁶ cells/mL) throughout experiments to ensure optimal activation and compound exposure [2].

Common Technical Challenges and Solutions

- Variable Activation Efficiency: If T cell activation efficiency is suboptimal, verify antibody functionality through positive controls, confirm proper plate coating techniques, and ensure appropriate costimulatory signals.

- High Background in Control Wells: To address high background activation in untreated controls, ensure proper handling techniques to minimize unintentional activation, use low-endotoxin reagents, and include appropriate negative controls.

- Inconsistent this compound Effects: For variable compound effects, verify compound solubility and stability in culture conditions, ensure consistent DMSO concentrations across treatments, and use fresh compound preparations.

- Poor Cell Viability: If viability is compromised under treatment conditions, optimize serum concentrations, consider alternative basal media, and reduce compound concentration if toxicity is observed.

Pathway and Workflow Visualization

PI3K Signaling Pathway in T Cell Activation

Figure 1: PI3K Signaling Pathway in T Cell Activation - This diagram illustrates the key molecular events in PI3K-mediated T cell activation, highlighting the putative inhibition point of this compound. The pathway demonstrates how T cell receptor engagement and CD28 costimulation activate PI3K, particularly the p110α catalytic subunit, leading to PIP₃ production, AKT activation, and subsequent regulation of T cell responses through mTOR activation and FOXO3 inhibition [1] [4].

Experimental Workflow for this compound T Cell Activation Assay

Figure 2: this compound T Cell Activation Assay Workflow - This workflow outlines the key steps in assessing this compound effects on T cell activation, from initial cell isolation through activation, compound treatment, and multidimensional analysis. The comprehensive approach enables researchers to capture both signaling changes and functional consequences of p110α inhibition across various T cell subsets [1] [2].

Conclusion

The application of This compound in T lymphocyte activation assays provides valuable insights into the specific contributions of p110α to T cell biology, revealing its non-redundant functions in thymocyte development, T cell differentiation, and effector responses. The detailed protocols outlined in this document enable researchers to systematically investigate how selective p110α inhibition influences PI3K signaling dynamics, T cell subset differentiation, and ultimate immune responses.

These findings have significant implications for both basic immunology research and therapeutic development. The differential effects of p110α inhibition across T cell subsets, with particular impact on Treg and Tfh cells while sparing Th1 and Th17 differentiation, suggest potential applications in vaccine development, autoimmune disease treatment, and cancer immunotherapy [1]. Furthermore, the combination of this compound treatment with standardized activation protocols and comprehensive readout parameters establishes a robust framework for evaluating PI3K-targeted compounds in immunological contexts.

As research continues to elucidate the complex roles of PI3K isoforms in immunity, the refined application of isoform-specific inhibitors like this compound will remain essential for deciphering pathway-specific functions and developing targeted immunomodulatory strategies with improved efficacy and reduced toxicity profiles.

References

- 1. T Cell-Specific Inactivation of the PI3K p110α Catalytic ... [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol [thermofisher.com]

- 3. Scalable protocols for T cell activation [news-medical.net]

- 4. Pharmaceutical and nutraceutical activation of FOXO3 for ... [sciencedirect.com]

ETP-46321 K-RasG12V mutant cancer model

Biological Context and Rationale

The K-RasG12V mutation is a common oncogenic driver that impairs GTPase activity, locking K-Ras in a continuously active state that promotes tumor growth [1]. While ETP-46321 does not directly inhibit mutant K-Ras, it targets a key downstream pathway. The Phosphoinositide 3-Kinase (PI3K) pathway, particularly the p110α subunit, is a crucial signaling node activated by K-Ras, making it a rational therapeutic target [2] [3]. Inhibiting PI3K can disrupt signals for cell survival and proliferation.

The diagram below illustrates the strategic inhibition point of this compound in the K-RasG12V-driven signaling pathway:

Compound Profile and Quantitative Data

This compound is a potent, ATP-competitive inhibitor selective for the p110α and p110δ isoforms of PI3K [2].

Table 1: Biochemical Inhibition Profile of this compound (Kiapp values) [2]

| Target | Kiapp (nM) |

|---|---|

| p110α (PI3Kα) | 2.3 nM |

| PI3Kα-E545K (Mutant) | 1.77 nM |

| PI3Kα-E542K (Mutant) | 1.89 nM |

| PI3Kα-H1047R (Mutant) | 2.33 nM |

| p110δ (PI3Kδ) | 14.2 nM |

| p110β (PI3Kβ) | 170 nM |

| p110γ (PI3Kγ) | 179 nM |

Table 2: In Vitro and In Vivo Pharmacological Data [2] [4]

| Parameter | Value / Result |

|---|---|

| In Vitro Cellular Activity | |

| IC50 (AKT phosphorylation in U2OS cells) | 8.3 nM |

| In Vivo Pharmacokinetics (BALB/C mice) | |

| Clearance | 0.6 L/h/Kg |

| Oral Bioavailability | 90% |

| In Vivo Efficacy (K-RasG12V Lung Model) | |

| Dosage | 50 mg/kg, orally, once daily |

| Outcome | Significant tumor growth inhibition |

Experimental Application Notes & Protocols

Here are detailed methodologies for key experiments demonstrating the efficacy of this compound in K-RasG12V mutant cancer models.

In Vivo Efficacy Protocol in a K-RasG12V GEMM

This protocol uses a Genetically Engineered Mouse Model (GEMM) that develops lung tumors driven by the K-RasG12V oncogene [2].

Objective: To evaluate the antitumor efficacy of this compound in an autochthonous K-RasG12V lung tumor model.

Workflow:

Materials:

- Animals: K-RasG12V-driven lung tumor GEMM.

- Compound: this compound.

- Vehicle: For oral formulation preparation.

Procedure:

- Animal Model: Utilize genetically engineered mice harboring the K-RasG12V mutation [2].

- Randomization: When tumors are established, randomize mice into cohorts with comparable starting tumor volumes.

- Dosing Formulation: Prepare a fresh dosing solution daily. This compound can be administered orally using a suitable vehicle. One referenced protocol uses a simple suspension in 0.5% Carboxymethylcellulose Sodium (CMC Na) [2].

- Dosing Regimen:

- Route: Oral gavage (p.o.)

- Dosage: 50 mg/kg

- Frequency: Once daily

- Duration: 3 weeks

- Assessment:

- Tumor Volume: Measure tumor volumes regularly using calipers or imaging. Compare final volumes to the starting volume and the vehicle-control group [2].

- Pharmacodynamics (PD): In a parallel PK/PD study, assess target engagement by measuring the inhibition of AKT phosphorylation at Ser473 in tumor tissue lysates via Western blot [2].

In Vitro Target Engagement and Signaling Protocol

This assay measures the compound's ability to inhibit its direct signaling pathway in cultured cells.

Objective: To determine the IC50 of this compound for inhibiting PI3K pathway-dependent AKT phosphorylation in a cell-based system.

Materials:

- Cell Line: U2OS (human osteosarcoma) cell line is referenced for this assay [2].

- Compound: this compound, prepared as a serial dilution in DMSO.

- Key Reagent: Antibodies for Total AKT and Phospho-AKT (Ser473).

Procedure:

- Cell Seeding: Plate U2OS cells in multi-well plates and allow them to adhere overnight in standard growth medium.

- Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a predetermined time (typically 1-2 hours).

- Cell Lysis: Lyse cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

- Western Blot Analysis:

- Resolve equal amounts of protein lysate by SDS-PAGE.

- Transfer to a nitrocellulose or PVDF membrane.

- Probe the membrane with anti-Phospho-AKT (Ser473) and anti-Total AKT antibodies.

- Use fluorescent or chemiluminescent secondary antibodies for detection and quantification.

- Data Analysis: Normalize p-AKT signal intensity to total AKT for each sample. Plot the percentage of p-AKT inhibition against the log of compound concentration and fit a curve to calculate the IC50 value, which was reported as 8.3 nM in U2OS cells [2].

Key Considerations for Researchers

- Mutant PI3K Inhibition: this compound remains equally potent against common oncogenic mutant forms of PI3Kα (E542K, E545K, H1047R), which often co-occur with Ras pathway mutations, making it highly relevant for cancer therapy [2].

- Formulation: For in vivo studies, this compound has good oral bioavailability and can be formulated as a suspension in 0.5% CMC Na [2]. For in vitro studies, it is soluble in DMSO to at least 30 mg/mL [2] [4].

- Specificity: The compound has been profiled against 288 representative kinases and mTOR, showing high selectivity for PI3Kα/δ, which increases confidence that the observed phenotypic effects are on-target [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific aspect, feel free to ask.

References

- 1. Comparative effects of oncogenic mutations G12C, G12V ... [pmc.ncbi.nlm.nih.gov]

- 2. - ETP | PI3Kα inhibitor | PI3Kδ inhibitor | CAS 1252594-99-2 | Buy... 46321 [invivochem.com]

- 3. - K /Y40C-PI3K/AKT RasG regulates H1.4S35ph through... 12 V pathway [pubmed.ncbi.nlm.nih.gov]

- 4. - ETP | PI3 46321 | TargetMol K [targetmol.com]

Biological Characterization of ETP-46321

ETP-46321 is a potent and selective inhibitor of phosphoinositide-3-kinase (PI3K) isoforms α and δ, identified as a promising candidate for oral cancer therapy due to its favorable pharmacokinetic profile and efficacy in preclinical models [1] [2] [3].

The table below summarizes its key biochemical and cellular properties:

| Property | Value | Details / Additional Data |

|---|---|---|

| IC₅₀ (PI3Kα) | 2.3 nM (Kiapp) | - |

| IC₅₀ (PI3Kδ) | 14.2 nM (Kiapp) | - |

| Selectivity | >200-fold selective for p110α/δ over p110β/γ [4] | Selective versus mTOR and 288 other kinases [4] [5]. |

| Cellular IC₅₀ | 8.3 nM | Inhibition of AKT Ser473 phosphorylation in human U2OS cells [3]. |

| Mouse PK (BALB/C) | Clearance: 0.6 L/h/kg; Oral Bioavailability: ~90% [5] [3] | - |

This compound also effectively inhibits p110α mutant enzymes found in human cancers (E542K, E545K, and H1047R) and synergizes with cytotoxic and targeted therapeutics [4] [3].

In Vivo Xenograft Study Design and Protocol

The search results describe several in vivo efficacy studies for this compound, primarily based on a 2012 publication [4] [2] [3].

Key In Vivo Findings

| Study Model | Compound/Dose | Treatment Regimen | Key Results |

|---|---|---|---|

| U87 MG Xenograft (Pharmacodynamic) | This compound | Single dose | Reduction in phosphorylation of Akt in tumors [4]. |

| HT-29 & A549 Xenografts (Lung & Colon) | This compound | Once daily (QD) oral dosing | Delayed growth of HT-29 and A549 xenografts [4]. |

| Ovarian Cancer Model (Combination) | This compound + Doxotaxel | Not specified | Synergistic effect observed [4]. |

| K-Ras G12V GEMM (Genetically Engineered Mouse Model) | This compound | 50 mg/kg, p.o., daily for 3 weeks | Significant tumor growth inhibition (~51%) [5] [2] [3]. |

Detailed Experimental Workflow

The following diagram outlines the general workflow for the in vivo efficacy studies described in the search results.

Pathway Inhibition Mechanism

This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway. The diagram below illustrates this mechanism of action.

Sample In Vivo Dosing Protocol

Based on the search results, here is a sample dosing protocol for a xenograft study:

- Compound: this compound [4] [3].

- Formulation: Details not specified in search results; typically prepared in a vehicle suitable for oral gavage (e.g., aqueous solution with suspending agents).

- Dosage: 50 mg/kg was used in a K-Ras G12V mouse model [3]. Effective in delaying growth of xenografts with once-daily dosing [4].

- Route of Administration: Oral (p.o.) [4] [3].

- Dosing Schedule: Once daily (QD) [4]. In a specific model, treatment lasted for three weeks [3].

- Control Group: Vehicle-only control.

Limitations and Further Research

The available information has some limitations. Specific details on vehicle composition, randomization methods, and exact tumor volume measurement schedules are not included in the search results. The data is from a single 2012 publication [4] [2], so consulting more recent literature is essential to confirm these findings and explore subsequent development of this compound or similar compounds.

References

- 1. (PDF) Identification of this compound, a potent and orally ... [academia.edu]

- 2. Identification of this compound, a potent and orally ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | PI3K Inhibitor [medchemexpress.com]

- 4. a Selective and ... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Identification of this compound, a potent and orally ... [academia.edu]

Application Notes and Protocols for ETP-46321: A PI3Kα/δ Inhibitor for Combination Cancer Therapy

Introduction and Mechanism of Action

ETP-46321 is a potent, selective, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ. The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in a wide variety of human cancers. This compound exerts its effects by selectively targeting the p110α and p110δ catalytic subunits, thereby inhibiting downstream oncogenic signaling and inducing cell cycle arrest and apoptosis in tumor cells. [1] [2]

Its high selectivity is a key feature; the compound demonstrates greater than 200-fold and 60-fold selectivity over the PI3Kβ and PI3Kγ isoforms, respectively, and shows no significant activity against a panel of 287 other protein kinases, mTOR, or DNA-PK. This selectivity profile minimizes off-target effects and makes it an excellent tool for probing PI3Kα/δ-specific biology and therapy. [1] [3] Preclinical studies have shown that this compound effectively inhibits PI3K signaling in treated tumor cell lines, reduces phosphorylation of Akt in xenograft models, and demonstrates significant anti-tumor efficacy in models of colon and lung carcinoma. [1]

Quantitative Profiling of this compound

The tables below summarize the key biochemical, cellular, and in vivo pharmacological data for this compound.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Potency (Kiapp or IC50) | Selectivity Notes |

|---|---|---|

| PI3Kα (p110α) | 2.3 - 2.4 nM [1] [3] | Primary target |

| PI3Kδ (p110δ) | 14.2 nM [3] | ~6-fold less potent than p110α |

| PI3Kβ (p110β) | 170 nM [3] | >200-fold less potent than p110α |

| PI3Kγ (p110γ) | 179 nM [3] | ~60-fold less potent than p110α |

| mTOR / DNA-PK | IC50 > 5,000 nM [1] | Not significantly inhibited |

| Other Kinases (287) | No significant inhibition [1] | Highly selective profile |

| PI3Kα Mutants (E542K, E545K, H1047R) | Kiapp 1.77 - 2.33 nM [3] | Equipotent against common oncogenic mutants |

Table 2: Cellular and In Vivo Activity of this compound

| Parameter | Result | Experimental Context |

|---|---|---|

| Cellular IC50 | 8.3 nM [3] | Inhibition of AKT Ser473 phosphorylation in U2OS cells |

| In Vivo Efficacy | Tumor growth delay [1] | HT-29 (colon) and A549 (lung) carcinoma xenografts, once-daily oral dosing |

| In Vivo Synergy | Enhanced efficacy [1] | Synergized with Docetaxel in an ovarian cancer model |

| Pharmacokinetics | Low clearance (0.6 L/h/kg), High oral bioavailability (90%) [3] | BALB/c mice |

Synergistic Combinations and Protocols

A key therapeutic strategy is the combination of targeted agents with conventional chemotherapeutics to overcome resistance and improve efficacy. This compound has demonstrated synergistic anti-proliferative and anti-tumor effects when combined with both cytotoxic and targeted drugs. [1]

Table 3: Documented Synergistic Combinations with this compound

| Combination Partner | Cancer Model | Observed Effect |

|---|---|---|

| Docetaxel | Ovarian Cancer | Synergistic tumor growth inhibition [1] |

| Cytotoxic/Targeted Therapeutics | Various Tumor Cell Lines | Synergistic anti-proliferative activity [1] |

Protocol: In Vitro Assessment of Synergy with Chemotherapeutics

This protocol outlines the methodology for evaluating the synergistic effects of this compound with chemotherapeutic agents in cancer cell lines.

- Objective: To determine the synergistic anti-proliferative effects of this compound in combination with chemotherapeutics like Docetaxel.

- Cell Lines: Ovarian cancer cell lines or other relevant models (e.g., A549, HT-29).

- Reagents: this compound (e.g., from MedChemExpress, CAS 1252594-99-2 [3]), chemotherapeutic agent (e.g., Docetaxel), cell culture media and supplements, cell viability assay kit (e.g., MTT, CellTiter-Glo).

- Procedure:

- Cell Plating: Plate cells in 96-well plates at a density that ensures logarithmic growth throughout the experiment.

- Compound Treatment: After 24 hours, treat cells with a matrix of serial dilutions of this compound and the chemotherapeutic agent alone and in combination. Include a DMSO vehicle control.

- Incubation: Incubate cells for 72-120 hours under standard culture conditions (37°C, 5% CO₂).

- Viability Assessment: Measure cell viability using a validated assay according to the manufacturer's instructions.

- Data Analysis: Calculate the percentage of growth inhibition for each single agent and combination. Analyze drug interaction using synergy models such as the Zero Interaction Potency (ZIP) model or the Bliss Independence model to generate synergy scores. A ZIP score significantly greater than zero indicates synergy. [4]

Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol describes the evaluation of this compound, both as a single agent and in combination, in mouse xenograft models.

- Objective: To assess the in vivo anti-tumor efficacy and synergistic activity of orally administered this compound.

- Animal Model: Immunocompromised mice (e.g., BALB/c nude) subcutaneously implanted with human cancer cells (e.g., HT-29 colon carcinoma, A549 lung carcinoma) or a mouse model of ovarian cancer.

- Test Articles: this compound, vehicle (for oral gavage), chemotherapeutic agent (e.g., Docetaxel, for intraperitoneal injection).

- Dosing Regimen:

- Single Agent: this compound administered once daily (q.d.) orally at a predetermined efficacious dose (e.g., 50 mg/kg). [3]

- Combination: this compound (p.o., q.d.) co-administered with the chemotherapeutic agent at its sub-therapeutic or therapeutic dose.

- Study Endpoints:

- Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: (length × width²)/2. Present data as mean tumor volume ± SEM over time.

- Biomarker Analysis (Pharmacodynamics): At the end of the study or after a single dose, harvest tumors and analyze by western blot to confirm reduction in phosphorylated Akt (Ser473) as a marker of PI3K pathway inhibition. [1]

- Tumor Growth Inhibition (TGI): Calculate TGI (%) compared to the vehicle control group.

Visualizing the Workflow and Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular pathway targeted by this compound.

Diagram 1: this compound Experimental Workflow. This chart outlines the key stages in the preclinical evaluation of this compound, from initial in vitro profiling to in vivo efficacy studies.

Diagram 2: PI3K Pathway and this compound Inhibition. This diagram shows the PI3K/Akt/mTOR signaling pathway. This compound selectively inhibits the p110α and p110δ subunits of PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of pro-survival signals.

Conclusion and Future Perspectives

This compound is a well-characterized, selective PI3Kα/δ inhibitor with compelling preclinical data supporting its use as both a monotherapy and a combination partner with standard chemotherapeutics. Its high selectivity, oral bioavailability, and demonstrated efficacy in delaying tumor growth in multiple xenograft models make it a valuable candidate for further development. [1] [3]

The future of PI3K inhibition may lie in rational drug combinations and novel chemical entities. Notably, the pharmacophore of this compound has been successfully used to design 18DS, a chimeric small molecule that concurrently inhibits PI3K and BET bromodomains. This dual-targeting approach has shown curative responses in aggressive Eµ-Myc lymphoma models, highlighting a promising strategy to overcome resistance mechanisms that limit single-agent therapies. [4] This underscores the ongoing relevance of this compound not only as a developmental candidate but also as a scaffold for the next generation of multi-targeted anticancer agents.

References

- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases | Investigational New Drugs [link.springer.com]

- 2. Biological Characterization of this compound a Selective and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | PI3K Inhibitor [medchemexpress.com]

- 4. Rationally designed chimeric PI3K-BET bromodomain ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for ETP-46321 in Autoimmune Disease Research

Compound Profile and Therapeutic Relevance

ETP-46321 is a potent and selective dual inhibitor of the p110α and p110δ catalytic subunits of Class IA phosphoinositide 3-kinases (PI3Ks), which has shown significant promise for the treatment of autoimmune diseases, particularly rheumatoid arthritis. This small molecule inhibitor demonstrates a favorable kinase selectivity profile, with high potency against PI3Kα (Kᵢᵃᵖᵖ = 2.4 nM) and approximately 6-fold lower potency against PI3Kδ, while being more than 200- and 60-fold less potent against PI3Kβ and PI3Kγ isoforms respectively. Importantly, this compound does not significantly inhibit related kinases such as mTOR or DNA-PK (IC₅₀ > 5 μM) and shows minimal activity against a broad panel of 287 additional protein kinases, indicating excellent selectivity [1]. This specificity profile makes this compound particularly valuable for targeting immune cell dysfunction without broadly disrupting other cellular processes.

The therapeutic rationale for dual p110α/δ inhibition in autoimmune conditions stems from the distributed roles of these isoforms in immune cell function. While p110δ is predominantly expressed in hematopoietic cells and plays well-established roles in immune signaling, p110α is ubiquitously expressed but contributes significantly to lymphocyte activation despite its broader expression pattern. T lymphocytes express high levels of both p110α and p110δ class IA PI3K catalytic subunits, with p110α binding more efficiently to regulatory subunits and being more effectively recruited to costimulatory molecules like CD28 and ICOS [2] [3]. This combined expression pattern and functional engagement suggests that dual inhibition may provide superior efficacy compared to isoform-selective approaches alone.

Mechanism of Action and Signaling Pathways

Molecular Targets and Signaling Disruption

This compound exerts its effects by competitive inhibition at the ATP-binding sites of both p110α and p110δ catalytic subunits, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This blockade disrupts the recruitment and activation of pleckstrin homology (PH) domain-containing signaling proteins to the plasma membrane, including Akt (PKB) and PDK1, which are critical propagators of PI3K signaling [3]. Consequently, downstream pathways involving metabolic activity, cell survival, proliferation, differentiation, and migration are modulated, particularly in immune cells central to autoimmune pathology.

The signaling architecture affected by this compound involves multiple receptor systems on T lymphocytes. As illustrated in the diagram below, this compound primarily interrupts PI3K signaling downstream of T-cell receptor (TCR) engagement and costimulatory molecules (CD28, ICOS), with downstream effects on Akt activation, NFAT nuclear translocation, and metabolic reprogramming:

Figure 1: this compound Inhibition of PI3K Signaling in T Lymphocytes. This compound (red) directly inhibits p110α/p110δ PI3K catalytic subunits, disrupting downstream signaling events critical for T-cell activation, cytokine production, and differentiation.

Immunological Consequences

The interruption of PI3K signaling by this compound produces multifaceted immunological effects that collectively ameliorate autoimmune pathology. By dampening T-cell receptor and costimulatory signaling, this compound reduces the activation and differentiation of pathogenic helper T-cell subsets, including Th1 and Th17 cells, which drive inflammation in conditions like rheumatoid arthritis and experimental autoimmune encephalomyelitis. Additionally, the inhibitor modulates T follicular helper (Tfh) cells, impairing their capacity to support B-cell antibody production, which is particularly relevant given the contribution of autoantibodies to disease progression in rheumatoid arthritis [2] [3]. This broad impact across multiple immune cell populations positions this compound as a promising candidate for modulating the complex immune dysregulation characteristic of autoimmune diseases.

In Vitro Efficacy Data

T Lymphocyte Activation and Cytokine Production

This compound demonstrates potent suppression of T lymphocyte activation across multiple experimental conditions. In studies using naive CD4+ T lymphocytes activated through CD3 and CD28 costimulation, this compound significantly inhibited secretion of key cytokines including IL-2, IL-10, and IFN-γ after 24 hours of activation, with effects superior to those observed with individual p110α (A66) or p110δ (IC87114) inhibitors alone [2]. The enhanced efficacy of dual inhibition suggests complementary roles for both isoforms in T-cell activation, with p110δ playing a more prominent but not exclusive role in initial activation events.

In previously activated CD4+ T cells restimulated through CD3 and ICOS (Inducible T-cell Costimulator), this compound effectively suppressed Akt and Erk phosphorylation, key signaling events downstream of PI3K activation. This signaling disruption translated to potent inhibition of cytokine secretion, with reduced production of IL-2, IL-4, IL-17A, and IFN-γ [2]. The compound's efficacy in this context is particularly significant given the importance of ICOS signaling in T follicular helper cell function and the established role of IL-17 in autoimmune pathogenesis.

Helper T Cell Subset Modulation

The impact of this compound extends to specialized CD4+ T helper cell subsets that play distinct roles in autoimmune pathology. When applied to differentiated T follicular helper (Tfh) cells and IL-17-producing (Th17) helper cells, this compound significantly inhibited IL-21 secretion, a cytokine critically involved in B-cell help and antibody class switching [2]. This effect on Tfh cells provides a mechanistic basis for the observed reduction in antigen-specific antibody responses in vivo following this compound treatment.

Table 1: In Vitro Efficacy of this compound in T Lymphocyte Assays

| Assay System | Activation Method | Measured Parameters | Inhibition by this compound | Reference |

|---|---|---|---|---|

| Naive CD4+ T cells | Anti-CD3 + Anti-CD28 | IL-2, IL-10, IFN-γ secretion | Significant inhibition | [2] |

| Activated CD4+ T cells | Anti-CD3 + ICOS | Akt/Erk phosphorylation, IL-2, IL-4, IL-17A, IFN-γ | Potent inhibition | [2] |

| T follicular helper (Tfh) cells | Differentiated Tfh | IL-21 secretion | Significant inhibition | [2] |

| Th17 cells | Differentiated Th17 | IL-17A, IL-21 secretion | Significant inhibition | [2] |

In Vivo Efficacy Data

Collagen-Induced Arthritis Model

The therapeutic potential of this compound has been rigorously evaluated in the collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis. When administered therapeutically after disease onset, this compound significantly inhibited arthritis development as measured by clinical symptom scores, antigen-specific antibody responses, and pro-inflammatory cytokine secretion including IL-10, IL-17A, and IFN-γ [2]. The reduction in clinical symptoms correlated with decreased joint inflammation and tissue damage, supporting the relevance of PI3K inhibition for mitigating the destructive synovial inflammation characteristic of rheumatoid arthritis.

The immunomodulatory effects of this compound in the CIA model encompassed both cellular and humoral immune responses. Treatment resulted in decreased production of collagen-specific antibodies, particularly pathogenic IgG isotypes, reflecting the compound's ability to disrupt T-cell-dependent B-cell activation and help. This comprehensive impact on adaptive immunity underscores the advantage of dual p110α/δ inhibition over isoform-selective approaches, as both T-cell and B-cell responses are integrally involved in autoimmune pathogenesis.

Comparative Analysis with Selective Inhibition

Studies comparing this compound with selective p110α (A66) or p110δ (IC87114) inhibitors have demonstrated the superior efficacy of dual inhibition in vivo. While p110δ inhibition alone provided substantial suppression of immune responses, the addition of p110α targeting enhanced therapeutic effects, particularly in contexts of strong T-cell activation involving CD28 and ICOS costimulation [2] [3]. This enhanced efficacy likely reflects the complementary functions of p110α and p110δ in immune cell activation and the broader disruption of PI3K signaling achieved with dual inhibition.

Table 2: In Vivo Efficacy of this compound in Autoimmune Models

| Disease Model | Species | Dosing Regimen | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Collagen-induced arthritis | Mouse | Therapeutic administration post-disease onset | Inhibition of clinical arthritis scores, reduced antigen-specific antibodies, decreased IL-17A and IFN-γ | [2] |

| Protein antigen response | Mouse | Prophylactic and therapeutic | Suppressed antibody responses, modulated cytokine secretion | [2] |